molecular formula C11H13BrO3 B8506231 4-Bromo-2-ethoxy-benzoic acid ethyl ester

4-Bromo-2-ethoxy-benzoic acid ethyl ester

Cat. No. B8506231
M. Wt: 273.12 g/mol
InChI Key: ORBORWHRLQTTES-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

Sodium (1.815 g, 78.9 mmol, Aldrich) was cut into small pieces and added to ethanol (100 mL). After all the pieces were dissolved, the clear solution was added to a solution of ethyl 4-bromo-2-fluoro-benzoate (13 g, 52.6 mmol) in ethanol (20 mL) cooled to 0° C. The ice bath was then removed and the mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated in vacuo, and the residue was taken in water and 20% ethyl acetate-hexane. The organic layer was washed with saturated solution of sodium bicarbonate, brine, and dried over anhydrous sodium sulfate. The solids were filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (120 g of silica gel, eluting with 10-15% ethyl acetate in hexane) gave 4-bromo-2-ethoxy-benzoic acid ethyl ester as white solids (11.020 g, 77%).
Quantity
1.815 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:5](F)[CH:4]=1.[CH2:15]([OH:17])[CH3:16]>>[CH2:10]([O:9][C:7](=[O:8])[C:6]1[CH:12]=[CH:13][C:3]([Br:2])=[CH:4][C:5]=1[O:17][CH2:15][CH3:16])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
1.815 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OCC)C=C1)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all the pieces were dissolved
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
The organic layer was washed with saturated solution of sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue
WASH
Type
WASH
Details
by flash chromatography (120 g of silica gel, eluting with 10-15% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)Br)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.02 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.